molecular formula C30H25BrN6O3S2 B2814969 N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 393585-86-9

N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No.: B2814969
CAS No.: 393585-86-9
M. Wt: 661.59
InChI Key: DDDGCOXGSOTZRP-UHFFFAOYSA-N
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Description

N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C30H25BrN6O3S2 and its molecular weight is 661.59. The purity is usually 95%.
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Biological Activity

N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a triazole , furan , and pyrazole moiety, which contribute to its biological activity. The presence of a bromophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and inhibition of angiogenesis .

2. Anti-inflammatory Effects

The pyrazole nucleus has been recognized for its anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

3. Antimicrobial Activity

Compounds similar to this compound have also shown activity against various bacterial strains and fungi. For instance, studies indicated promising results against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives for their anticancer efficacy using in vitro assays on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells .

Case Study 2: Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, a related compound showed significant reduction in paw edema compared to control groups. The compound's ability to inhibit COX enzymes was highlighted as a key mechanism behind its anti-inflammatory effects .

Data Tables

Biological ActivityCompound StructureIC50 (µM)Reference
AnticancerPyrazole Derivative5.0
Anti-inflammatorySulfonamide Derivative10.0
AntimicrobialThiophene Derivative6.25

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25BrN6O3S2/c1-19-6-8-20(9-7-19)24-16-23(26-5-3-15-41-26)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)25-4-2-14-40-25)36(30)22-12-10-21(31)11-13-22/h2-15,24H,16-18H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDGCOXGSOTZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25BrN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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